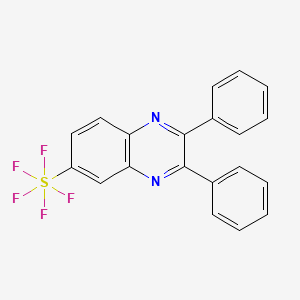

2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline

Beschreibung

Eigenschaften

IUPAC Name |

(2,3-diphenylquinoxalin-6-yl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F5N2S/c21-28(22,23,24,25)16-11-12-17-18(13-16)27-20(15-9-5-2-6-10-15)19(26-17)14-7-3-1-4-8-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFFXCAIWXYPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(F)(F)(F)(F)F)N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F5N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline is a compound belonging to the quinoxaline family, characterized by its unique structural features that include two phenyl groups and a pentafluorosulfanyl substituent. Quinoxalines are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article focuses on the biological activity of this compound, synthesizing existing research findings and presenting data in a structured manner.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula: C18H12F5N2S

- CAS Number: 1379803-63-0

The presence of the pentafluorosulfanyl group (SF5) is notable for its potential impact on biological activity due to the electronegative fluorine atoms.

Antimicrobial Activity

Quinoxaline derivatives have been reported to exhibit significant antimicrobial properties. For instance, studies indicate that certain quinoxaline compounds can inhibit the growth of various bacterial strains. The specific antimicrobial activity of this compound remains under investigation, but its structural similarity to other active quinoxalines suggests potential efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Quinoxaline Derivative A | Antibacterial | |

| Quinoxaline Derivative B | Antifungal | |

| This compound | TBD | Current Research |

Anticancer Activity

Quinoxalines are also recognized for their anticancer properties. Research has shown that some quinoxaline derivatives possess cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of cellular proliferation and induction of apoptosis.

Case Study:

In a recent study involving quinoxaline derivatives, compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin against multiple cancer cell lines (e.g., MCF-7 and NCI-H460). Although specific data for this compound is limited, its structural characteristics suggest it may share similar properties.

Table 2: Anticancer Efficacy of Quinoxaline Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinoxaline Derivative C | MCF-7 | 15 | |

| Quinoxaline Derivative D | NCI-H460 | 20 | |

| This compound | TBD | TBD | Current Research |

While specific mechanisms for this compound have not been extensively documented, it is hypothesized that the compound may interact with cellular targets similar to other quinoxalines. These interactions could involve:

- Inhibition of DNA synthesis : By mimicking nucleobases or interfering with DNA polymerases.

- Disruption of cell signaling pathways : Affecting apoptosis and cell cycle progression.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Quinoxaline derivatives are known for their diverse pharmacological properties. 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline has been studied for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. They have shown effectiveness against various bacterial strains, making them candidates for the development of new antibiotics .

- Anticancer Properties : Quinoxalines are recognized for their anticancer activities. Studies have demonstrated that certain derivatives can inhibit the growth of cancer cells, suggesting that this compound may also possess similar properties .

- Antidiabetic Effects : This compound has been explored as a potential anti-diabetic agent. Recent studies have highlighted its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thus helping to regulate blood sugar levels .

- Neuropharmacological Applications : Quinoxaline derivatives have shown promise in neuropharmacology, with some compounds demonstrating anxiolytic and anticonvulsant effects. The specific effects of this compound in this area warrant further investigation .

Materials Science

In addition to its biological applications, this compound holds potential in materials science:

- Fluorescent Dyes : The incorporation of the pentafluorosulfanyl group enhances the electronic properties of quinoxaline derivatives, making them suitable for use as fluorescent dyes in various applications, including imaging and sensing technologies .

- Organic Electronics : The compound's unique electronic characteristics position it as a candidate for use in organic semiconductors and optoelectronic devices. Its ability to act as a push-pull dye can facilitate efficient charge transfer processes .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions to achieve high yields and purity. Various green chemistry approaches have been explored to optimize the synthesis process while minimizing environmental impact .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

- Alk-DQ-2 (2,3-diphenyl-6-(prop-2-yn-1-yloxy)quinoxaline) shares the 2,3-diphenylquinoxaline scaffold but substitutes position 6 with an alkyne-ether group. Unlike the -SF₅ group in the target compound, the alkyne moiety enables click chemistry applications, while the -SF₅ group provides superior electronegativity .

- 6-Fluoro-2,3-diphenylquinoxaline replaces the -SF₅ group with a fluorine atom. Fluorine’s smaller size and lower lipophilicity (ClogP: ~4.2) compared to -SF₅ (ClogP: ~5.8) result in distinct pharmacokinetic profiles .

Nitro Derivatives

- 6-Nitro-2,3-diphenylquinoxaline (CAS: 7466-45-7) features a nitro (-NO₂) group at position 5. The nitro group is strongly electron-withdrawing, reducing the HOMO-LUMO gap (calculated ΔE: ~3.5 eV) compared to -SF₅ derivatives (ΔE: ~4.2 eV via DFT) .

Computational and Electronic Properties

DFT studies on 10Cl6M11MsQ (a methylsulfanyl-substituted quinoxaline) reveal:

- HOMO-LUMO gap: 3.8 eV (vs. ~4.2 eV estimated for -SF₅ derivatives) .

- Global electrophilicity index (ω): 1.5 eV (indicative of moderate reactivity) . In contrast, the -SF₅ group’s strong electron-withdrawing nature likely increases chemical hardness, reducing electron donor-acceptor interactions compared to -NH₂ or -O-alkyl substituents .

Vorbereitungsmethoden

General Synthetic Strategy

The quinoxaline core is typically synthesized by the condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds such as benzil. For the pentafluorosulfanyl substitution at the 6-position, the precursor must include an SF5 group or be introduced via a suitable pentafluorosulfanyl-containing reagent.

Preparation of 2,3-Diphenylquinoxaline Core

2,3-Diphenylquinoxaline is commonly synthesized by condensation of benzil and o-phenylenediamine under various conditions:

Conventional reflux method: Benzil (1.26 g) dissolved in rectified spirit is reacted with o-phenylenediamine (1.08 g) in rectified spirit, refluxed for 1 hour. The product is isolated by filtration and recrystallization, yielding about 75% after 1–1.5 hours.

Ultrasonic wave-assisted synthesis: Application of ultrasonic irradiation drastically reduces reaction time to 8 minutes and improves yield to 97%. Ethanol is used as a green solvent, aligning with green chemistry principles.

Microwave irradiation: Microwave-assisted synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine yields up to 92% in significantly shorter times.

Solvent effects: Use of water or ethanol as solvents reduces reaction times and increases yields (94–95%) compared to solvent-free conditions, which show lower yields (~51%) and longer reaction times (~40 minutes).

The pentafluorosulfanyl (SF5) group is a highly electronegative and sterically demanding substituent. Its introduction into aromatic systems, especially heterocycles like quinoxaline, requires specialized reagents and conditions.

Use of 4-bromophenylsulfur pentafluoride as a coupling partner: A palladium-catalyzed cross-coupling reaction between 4-bromophenylsulfur pentafluoride and appropriate amines or aromatic substrates has been reported. For example, the synthesis of SF5-substituted diphenyl derivatives was achieved by stirring a mixture of N,N-diphenylaniline and 4-bromophenylsulfur pentafluoride with Pd(PPh3)4 and CuI catalysts at 80 °C for 16 hours under nitrogen atmosphere. The product was purified by column chromatography, yielding 80% of the SF5-substituted compound. This method can be adapted for introducing SF5 at the 6-position of quinoxaline derivatives.

Sulfur-based fluorination reagents: The SF5 group can be introduced via reagents such as pentafluoroethyl sulfones or sulfoxides, which undergo nucleophilic or radical substitution reactions. These reagents are known for their stability and reactivity under mild conditions, facilitating the incorporation of SF5 groups into aromatic frameworks.

Stepwise Synthetic Route Example

Detailed Reaction Conditions and Characterization

Ultrasonic irradiation method: Uses environmentally benign ethanol as solvent, avoids harmful solvents, and reduces waste. Reaction monitored by TLC, product characterized by IR, NMR, and mass spectrometry. Melting point observed between 125–127 °C.

Pd-catalyzed coupling: Requires inert atmosphere (nitrogen), elevated temperature (80 °C), and catalysts Pd(PPh3)4 and CuI. Purification is typically done by silica gel chromatography with hexane/dichloromethane mixtures.

Comparative Analysis of Methods

| Method | Solvent | Catalyst | Reaction Time | Yield (%) | Environmental Impact | Notes |

|---|---|---|---|---|---|---|

| Conventional reflux | Rectified spirit | None | 1 hour | 75 | Moderate | Longer time, lower yield |

| Ultrasonic irradiation | Ethanol | None | 8 minutes | 94–97 | Green, low waste | Fast, high yield |

| Microwave irradiation | Ethanol or other | None | Minutes | 92 | Green | Efficient, requires microwave |

| Pd-catalyzed cross-coupling | Organic solvents | Pd(PPh3)4, CuI | 16 hours | ~80 | Moderate | Needed for SF5 introduction |

Research Findings and Notes

The ultrasonic wave-assisted synthesis represents a significant advancement in the preparation of 2,3-diphenylquinoxaline cores by reducing reaction times and enhancing yields while adhering to green chemistry principles.

The introduction of the pentafluorosulfanyl group is best achieved via palladium-catalyzed cross-coupling reactions employing 4-bromophenylsulfur pentafluoride, which provides good yields and manageable reaction conditions.

Sulfur-fluorine chemistry offers various reagents and mechanisms to incorporate SF5 groups, though these methods are less explored and require careful handling of reagents.

Esterification and further functionalization of quinoxaline derivatives can be performed post-core synthesis to introduce additional substituents or modify solubility and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Diphenyl-6-(pentafluorosulfanyl)quinoxaline, and how can green chemistry principles enhance its synthesis?

- Methodological Answer : The compound can be synthesized via condensation reactions between phenylglyoxal derivatives and 1,2-diaminobenzenes. A green approach involves replacing hazardous solvents with water or ethanol and using catalysts like thiamine hydrochloride under ultrasound irradiation, which reduces reaction time and improves yield . The pentafluorosulfanyl (SF₅) group’s electron-withdrawing nature may require adjusted stoichiometry or temperature to stabilize intermediates. Researchers should compare microwave-assisted vs. traditional heating to optimize regioselectivity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identify C=N stretches (1550–1548 cm⁻¹) and SF₅ vibrations (800–600 cm⁻¹). The absence of NH₂ peaks confirms complete cyclization .

- NMR : In NMR, aromatic protons appear as multiplet signals (δ 7.2–8.2 ppm), while NMR reveals distinct splitting patterns for the SF₅ group. NMR resolves quinoxaline ring carbons at δ 140–155 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and SF₅ isotopic patterns.

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations predict transition states and regioselectivity during SF₅ group incorporation. Reaction path searches using quantum mechanics/molecular mechanics (QM/MM) models can identify energy barriers in condensation steps . Computational docking studies (e.g., AutoDock Vina) assess steric effects of SF₅ on molecular interactions. Experimental-computational feedback loops refine solvent selection and catalyst design.

Q. What methodologies evaluate the DNA-binding interactions of this compound derivatives?

- Methodological Answer :

- Thermal Denaturation Assays : Monitor DNA melting temperature () shifts via UV-Vis spectroscopy. Increased indicates intercalation, with SF₅ enhancing binding via hydrophobic interactions .

- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding.

- Molecular Dynamics Simulations : Model SF₅’s orientation relative to DNA minor grooves. Substituent polarity and planarity critically affect binding affinity; bulky groups may hinder intercalation.

Q. How do electron-withdrawing substituents like SF₅ influence the mechanistic pathway of quinoxaline formation?

- Methodological Answer : SF₅ decreases electron density on the quinoxaline ring, accelerating nucleophilic attack during condensation. Kinetic studies (e.g., stopped-flow UV-Vis) reveal rate constants for intermediate diamine-glyoxal adducts. Competitive pathways (e.g., Michael addition vs. cyclization) are probed via isotopic labeling (e.g., -diamines) and LC-MS monitoring .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectroscopic data for SF₅-substituted quinoxalines?

- Methodological Answer : Contradictions in NMR/IR peaks may arise from solvent polarity or crystallographic packing. Strategies include:

- Cross-Validation : Compare data across multiple solvents (CDCl₃ vs. DMSO-d₆) .

- Single-Crystal X-ray Diffraction : Resolve ambiguity in substituent orientation (e.g., SF₅ axial vs. equatorial positioning) .

- Dynamic NMR : Detect rotational barriers in SF₅ groups causing signal splitting at low temperatures.

Experimental Design Considerations

Q. What strategies mitigate challenges in purifying SF₅-substituted quinoxalines?

- Methodological Answer : The SF₅ group’s hydrophobicity complicates aqueous workup. Use silica gel chromatography with hexane/ethyl acetate gradients or recrystallization in DCM/hexane. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) with diode-array detection for UV-active quinoxalines .

Advanced Application Probes

Q. Can this compound serve as a scaffold for multi-target kinase inhibitors?

- Methodological Answer : Structural analogs (e.g., indoloquinoxalines) show kinase inhibition via ATP-binding pocket interactions. Use fluorescence polarization assays to measure IC₅₀ values against VEGFR2 or PDGFR-β. SF₅’s electronegativity may enhance binding to polar kinase domains. SAR studies should modify phenyl substituents to balance potency and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.